An In-depth Technical Guide to (4-Allylphenyl)diphenylamine: Structure, Properties, and Synthesis
An In-depth Technical Guide to (4-Allylphenyl)diphenylamine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Allylphenyl)diphenylamine, a substituted aromatic amine with potential applications in materials science and as a synthetic intermediate. This document delves into its chemical structure, physicochemical properties, and potential synthetic routes, offering field-proven insights and detailed methodologies.
Introduction
(4-Allylphenyl)diphenylamine, also known as N-(4-allylphenyl)-N-phenylaniline, belongs to the family of triarylamines. These compounds are characterized by a central nitrogen atom bonded to three aromatic rings. The presence of the allyl group on one of the phenyl rings introduces a reactive site for further functionalization, making it an interesting building block in organic synthesis. The core diphenylamine structure is known for its antioxidant properties, and the introduction of substituents can modulate these characteristics and introduce new functionalities.
Chemical Structure and Core Properties
The chemical structure of (4-Allylphenyl)diphenylamine consists of a central nitrogen atom bonded to two phenyl groups and one 4-allylphenyl group.
Molecular Formula: C₂₁H₁₉N
Molecular Weight: 285.38 g/mol
CAS Number: 190334-80-6
Visualizing the Structure:
Caption: Chemical structure of (4-Allylphenyl)diphenylamine.
Physicochemical Properties
A summary of the key physicochemical properties of (4-Allylphenyl)diphenylamine is presented in the table below. These properties are crucial for designing experimental conditions for its synthesis, purification, and application.
| Property | Value | Source |
| Melting Point | 64-68 °C | |
| Boiling Point (Predicted) | 418.6 ± 24.0 °C | |
| Density (Predicted) | 1.076 ± 0.06 g/cm³ | |
| pKa (Predicted) | -2.59 ± 0.30 |
Synthesis of (4-Allylphenyl)diphenylamine
The synthesis of unsymmetrical triarylamines like (4-Allylphenyl)diphenylamine can be achieved through several established cross-coupling methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and tolerance to functional groups. Two of the most prominent and versatile methods are the Ullmann condensation and the Suzuki-Miyaura coupling.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[1][2][3] In the context of synthesizing (4-Allylphenyl)diphenylamine, this would involve the coupling of diphenylamine with a 4-allyl-substituted aryl halide (e.g., 4-allyl-1-iodobenzene).
Reaction Rationale: The copper catalyst facilitates the coupling between the amine and the aryl halide. The reaction typically requires a base to deprotonate the amine and a high-boiling point solvent due to the often-high reaction temperatures needed. The choice of ligand for the copper catalyst can significantly influence the reaction efficiency and required temperature.
Caption: General workflow for the Ullmann condensation.
Detailed Experimental Protocol (Hypothetical, based on analogous reactions):
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Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine diphenylamine (1.0 eq.), 4-allyl-1-iodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), a suitable ligand such as 1,10-phenanthroline (0.2 eq.), and a base like potassium carbonate (2.0 eq.).
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Solvent Addition: Add a high-boiling point, anhydrous solvent such as N,N-dimethylformamide (DMF) or toluene.
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Reaction Execution: Heat the reaction mixture to a temperature between 120-160 °C with vigorous stirring.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts and DMF.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[4] For the synthesis of (4-Allylphenyl)diphenylamine, this could involve the coupling of a diphenylamine-containing boronic acid with an allyl-containing aryl halide, or vice versa. A plausible route is the reaction of diphenylamine with 4-allylphenylboronic acid.
Reaction Rationale: This palladium-catalyzed reaction is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann condensation. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: General workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Adapted from similar couplings): [1][4]
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Reagent Preparation: To a round-bottom flask, add diphenylamine (1.0 mmol), 4-allylphenylboronic acid (1.2 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and a base, typically an aqueous solution of potassium carbonate (2 M, 2 mL).[1]
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Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.
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Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
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Reaction Execution: Heat the reaction mixture to reflux (around 100 °C) with vigorous stirring.
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Reaction Monitoring: Follow the reaction's progress using TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the three phenyl rings and the protons of the allyl group.
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Aromatic Region (approx. 6.8-7.5 ppm): A complex series of multiplets corresponding to the protons on the three phenyl rings. The protons on the 4-allylphenyl ring will show a characteristic AA'BB' splitting pattern.
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Allyl Group:
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A doublet for the two methylene protons adjacent to the phenyl ring (Ar-CH₂ -CH=CH₂), likely around 3.3-3.4 ppm.
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A multiplet for the vinyl proton (-CH=CH₂), expected between 5.9-6.1 ppm.
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Two distinct signals for the terminal vinyl protons (=CH₂ ), around 5.0-5.2 ppm.
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N-H Proton: A broad singlet for the amine proton, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton.
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Aromatic Region (approx. 115-150 ppm): Multiple signals for the 18 aromatic carbons. The carbons attached to the nitrogen will appear at a lower field.
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Allyl Group:
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A signal for the methylene carbon adjacent to the phenyl ring (C H₂-CH=CH₂) around 40 ppm.
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A signal for the internal vinyl carbon (-C H=CH₂) around 137 ppm.
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A signal for the terminal vinyl carbon (=C H₂) around 115 ppm.
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Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretch: A sharp band around 3350-3450 cm⁻¹.
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Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
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Aliphatic C-H Stretch (Allyl): Bands just below 3000 cm⁻¹.
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C=C Stretch (Aromatic and Alkene): Bands in the 1500-1650 cm⁻¹ region.
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C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
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Out-of-plane C-H Bending (Aromatic): Strong bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 285. Key fragmentation patterns would likely involve the loss of the allyl group or cleavage of the C-N bonds.
Potential Applications and Research Directions
Substituted diphenylamines are a well-established class of compounds with diverse applications.
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Antioxidants: Diphenylamine and its derivatives are widely used as antioxidants in lubricants, polymers, and rubber to prevent degradation caused by oxidation.[3] The presence of the amine hydrogen allows them to act as radical scavengers. The antioxidant properties of (4-Allylphenyl)diphenylamine could be a subject of investigation.
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Materials Science: Triarylamines are known for their hole-transporting properties and are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The allyl group on (4-Allylphenyl)diphenylamine offers a site for polymerization or grafting onto other materials to create functional polymers.
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Synthetic Intermediate: The reactive allyl group can undergo a variety of chemical transformations, such as oxidation, reduction, addition reactions, and polymerization, making (4-Allylphenyl)diphenylamine a versatile intermediate for the synthesis of more complex molecules in drug discovery and materials science.
Safety and Handling
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General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: Diphenylamine is toxic if swallowed, in contact with skin, or if inhaled.[4][5] It may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[4][5]
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First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
(4-Allylphenyl)diphenylamine is a molecule with significant potential as a building block in materials science and as a synthetic intermediate. Its synthesis can be approached through well-established cross-coupling methodologies like the Ullmann condensation and Suzuki-Miyaura coupling. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Further research into its specific properties and applications is warranted to fully explore its potential.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
- Sigma-Aldrich. (2025).
- BenchChem. (2025). Application Notes and Protocols: 4-(Diphenylamino)benzeneboronic Acid in Suzuki-Miyaura Coupling Reactions.
- Wikipedia. (2024).
- The Royal Society of Chemistry. (2017).
- CORE. (2024). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- University of Utah. (2013). NMR Assignments For 4-Allylanisole.
- Shaikh, A. et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4208-4210.
- Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
- Scribd. (2024). Ullmann Coupling Reaction Overview.
- The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
- Synthesis and spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Journal of Molecular Structure, 1301, 137387.
- PubMed Central (PMC). (2017). Synthesis, Characterization, and Performance Evaluation of Sulfur-Containing Diphenylamines Based on Intramolecular Synergism.
